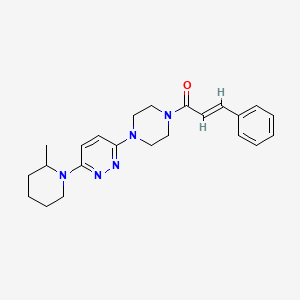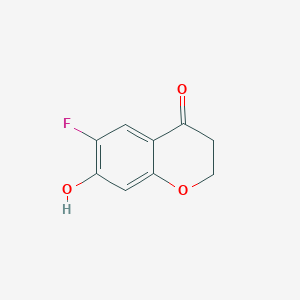
6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
Übersicht
Beschreibung
6-Fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one is a flavanone derivative, a class of flavonoids known for their aromatic properties and occurrence in various plants. This compound is characterized by its unique structure, which includes a 3,4-dihydro-2H-1-benzopyran-4-one skeleton with a fluorine atom at the 6th position and a hydroxyl group at the 7th position.
Wirkmechanismus
Target of Action
Similar compounds have been used in the preparation and application of smoothened (smo) inhibitors , which are a class of drugs that interfere with the Hedgehog signaling pathway, often used in the treatment of cancers .
Mode of Action
If it acts similarly to other smo inhibitors, it likely binds to the smo protein, preventing it from transmitting signals that promote cell growth and division . This can lead to the inhibition of tumor growth in cancerous cells .
Biochemical Pathways
The compound likely affects the Hedgehog signaling pathway, given its potential role as a Smo inhibitor . This pathway is crucial for cell differentiation, tissue polarity, and stem cell maintenance. When this pathway is inhibited, it can prevent the uncontrolled cell growth that characterizes many types of cancer .
Result of Action
The molecular and cellular effects of 6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one’s action would likely involve the inhibition of the Hedgehog signaling pathway, leading to reduced cell growth and division . This could potentially result in the shrinkage of tumors in a cancer treatment context .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves the following steps:
Starting Materials: The synthesis often begins with a suitable flavanone precursor, such as 6-fluoro-7-hydroxyflavanone.
Cyclization Reaction: The precursor undergoes cyclization under acidic conditions to form the benzopyran-4-one core.
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxyl group into a carbonyl group, forming derivatives such as 6-fluoro-7-oxo-3,4-dihydro-2H-1-benzopyran-4-one.
Reduction: Reduction reactions can reduce the carbonyl group to a hydroxyl group, yielding different hydroxylated derivatives.
Substitution: Substitution reactions can introduce various functional groups at different positions on the benzopyran-4-one core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Derivatives with additional carbonyl groups.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Compounds with various functional groups at different positions.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: This compound has shown promise in medicinal applications, particularly in the development of new drugs targeting various diseases. Its ability to modulate biological pathways makes it a candidate for therapeutic use.
Industry: In the industrial sector, this compound is used in the production of natural and synthetic flavors, fragrances, and colorants due to its aromatic properties.
Vergleich Mit ähnlichen Verbindungen
Flavanone: The parent compound without fluorine and hydroxyl substitutions.
6-Hydroxyflavanone: Similar to the target compound but without the fluorine atom.
7-Hydroxyflavanone: Similar to the target compound but with the fluorine atom at a different position.
Uniqueness: 6-Fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the presence of both fluorine and hydroxyl groups at specific positions, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms
Eigenschaften
IUPAC Name |
6-fluoro-7-hydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h3-4,12H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZDEYYVIJOTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1=O)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-(Isobutylsulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2846357.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2846359.png)
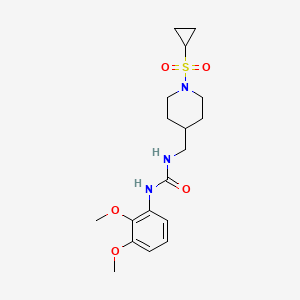
![N-[3-(3,5-Dimethoxyphenoxy)propyl]but-2-ynamide](/img/structure/B2846361.png)
![1-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2846363.png)
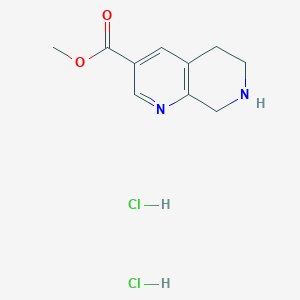
![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-phenylethanone](/img/structure/B2846367.png)

![2,3-dihydrospiro[indene-1,2'-morpholine]-4'-carboxamide](/img/structure/B2846371.png)
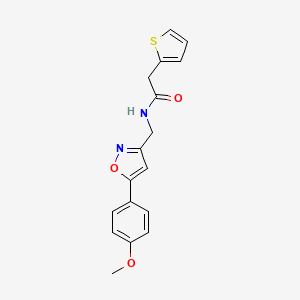
![3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2846373.png)
![N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide](/img/structure/B2846375.png)
